molecular formula C23H22N4O3 B11622986 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide

Cat. No.: B11622986
M. Wt: 402.4 g/mol
InChI Key: BNXMRRMNTQLUIU-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H22N4O3/c1-4-30-18-10-8-17(9-11-18)27-25-21-12-15(2)20(14-22(21)26-27)24-23(28)16-6-5-7-19(13-16)29-3/h5-14H,4H2,1-3H3,(H,24,28)

InChI Key

BNXMRRMNTQLUIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and advanced purification techniques is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide
  • N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-naphthyloxy)acetamide

Uniqueness

Compared to similar compounds, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

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